1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine
Description
Properties
Molecular Formula |
C11H11ClN4OS |
|---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
2-[5-[(2-chlorophenyl)methyl]-4-oxo-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H11ClN4OS/c12-7-4-2-1-3-6(7)5-8-9(17)15-11(18-8)16-10(13)14/h1-4,8H,5H2,(H4,13,14,15,16,17) |
InChI Key |
ANTZKNUTIAZRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)N=C(S2)N=C(N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine typically involves the reaction of 2-chlorobenzylamine with thioglycolic acid to form a thiazolidine intermediate. This intermediate is then reacted with cyanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
Thiazolidinone derivatives share a common 1,3-thiazolidin-4-one core but differ in substituents and exocyclic functional groups. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects : Chlorine substituents (e.g., 2-chlorobenzyl in the target compound vs. 2,4-dichlorophenyl in ) improve lipophilicity and binding to hydrophobic pockets. Guanidine’s basicity contrasts with sulfanylidene’s () or thioamide’s () electrophilic character.
- Conformational Stability: Exocyclic double bonds (2E or 5Z configurations) influence planarity and conjugation. For example, Z-configurations in promote S⋯S noncovalent interactions, stabilizing crystal packing .
Challenges and Opportunities
- Synthetic Optimization: Guanidine’s basicity may complicate purification; strategies from (e.g., recrystallization in ethanol) could be adapted .
Biological Activity
The compound 1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine is an intriguing member of the thiazolidine family, characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound contains a thiazolidinone core, which is a five-membered ring featuring sulfur and nitrogen atoms. The presence of a guanidine moiety enhances its biological activity. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Thiazolidinone |
| Functional Groups | Guanidine, 2-chlorobenzyl, oxo group |
| Molecular Formula | C12H12ClN3O2S |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Notably, it has shown efficacy against:
- Bacteria : Staphylococcus aureus
- Fungi : Candida albicans
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Preliminary research indicates that this compound may interact with specific biological targets involved in microbial resistance mechanisms. Molecular docking studies and enzyme inhibition assays are recommended to elucidate its mechanisms of action further .
Comparative Biological Activity
The compound shares structural similarities with other thiazolidine derivatives, which also exhibit significant biological activities. A comparison of these compounds reveals the following:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Ene-4-thiazolidinones | Contains thiazolidine core | Antimicrobial | Broad spectrum against fungi and bacteria |
| Thiazolidinediones | Oxidized form of thiazolidines | Antidiabetic | Primarily used in diabetes management |
| Guanidine Derivatives | Guanidine core with various substituents | Antimicrobial and antiviral | Diverse therapeutic effects |
The unique combination of functional groups in this compound may confer distinct biological activities not found in other similar compounds .
Study on Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial properties of various thiazolidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria as well as fungi. The IC50 values were determined through standard broth microdilution methods .
Potential Applications in Drug Development
Research has suggested that compounds like this compound could be pivotal in developing new treatments for infections resistant to current antibiotics. Further studies focusing on its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent .
Q & A
Q. Key Analytical Techniques :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.
- NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR for hydrazone protons at δ 8.2–8.5 ppm; ¹³C NMR for carbonyl groups at ~170 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 323.7) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .
Optimization Note : Yield improvements (e.g., 65% → 85%) are achieved by adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction temperature (60–80°C) .
Basic: How is the molecular structure of this compound characterized using spectroscopic and computational methods?
Methodological Answer:
Experimental Techniques :
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., E-configuration at the thiazolidinone double bond) .
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations (e.g., NOESY confirms spatial proximity of the 2-chlorobenzyl group to the guanidine moiety) .
Q. Computational Tools :
Q. Resolution Strategies :
Meta-Analysis : Pool data from standardized assays (e.g., NIH/NCATS guidelines) to identify trends.
SAR Studies : Systematically compare substituents (see table below).
Dose-Response Curves : Use Hill slope analysis to assess cooperativity in target binding .
Q. MD Simulations :
Q. Case Study :
- Predicted Target : Tyrosine kinase inhibitors (e.g., EGFR).
- Validation : Correlate docking scores (Vina Score: -8.5 kcal/mol) with experimental IC₅₀ values (15 μM) .
Advanced: What reaction design principles improve yield in thiazolidinone synthesis?
Methodological Answer :
Key Factors :
- Catalyst Selection : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization (yield ↑ 20%) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
